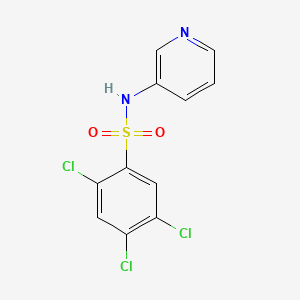
dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly known as 'FLAP' and is a member of the pyridinecarboxylate family.
Mécanisme D'action
FLAP inhibits the activity of 5-lipoxygenase, which is an enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are involved in the inflammatory response and are responsible for the symptoms of asthma, allergies, and other inflammatory conditions. By inhibiting the activity of 5-lipoxygenase, FLAP reduces the production of leukotrienes and thereby reduces inflammation.
Biochemical and Physiological Effects:
FLAP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. FLAP has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, FLAP has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FLAP in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the biosynthesis of leukotrienes. However, the limitations of using FLAP in lab experiments include its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for research on FLAP. One area of research is the development of more potent and selective inhibitors of 5-lipoxygenase. Another area of research is the development of FLAP-based drugs for the treatment of inflammatory and cancerous conditions. Additionally, research could be conducted on the potential applications of FLAP in material science and agriculture.
Méthodes De Synthèse
FLAP can be synthesized by using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik-Fields reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 3-fluorobenzaldehyde, and ammonium acetate in the presence of a catalyst such as piperidine. The Biginelli reaction involves the reaction of ethyl acetoacetate, 3-fluorobenzaldehyde, and urea in the presence of a catalyst such as acetic acid. The Kabachnik-Fields reaction involves the reaction of ethyl acetoacetate, 3-fluorobenzaldehyde, and dimethyl phosphite in the presence of a catalyst such as triethylamine.
Applications De Recherche Scientifique
FLAP has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. FLAP inhibits the biosynthesis of leukotrienes, which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
dimethyl 4-(3-fluorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-11(2)20-9-14(17(21)23-3)16(15(10-20)18(22)24-4)12-6-5-7-13(19)8-12/h5-11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYYGDMCPTUHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)

![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)
![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)
